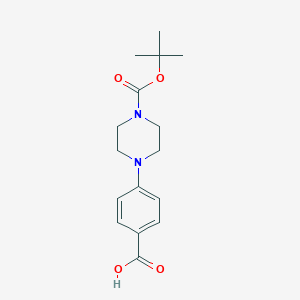

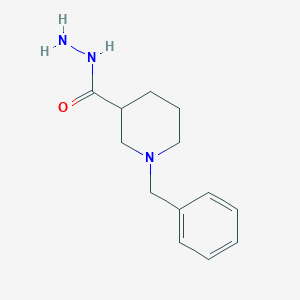

4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine has been explored through solvent-free interactions and subsequent transformations. A study reported the successful transformation of a 1,2,4-triazine scaffold into a pyridine one under autoclave conditions, preserving the methylsulfanyl group throughout the synthesis process (Shtaitz et al., 2023).

Molecular Structure Analysis

Crystallography data provides insights into the molecular structure of related compounds. For instance, a compound crystallized from ethanol revealed monoclinic symmetry and displayed intermolecular hydrogen bonding, indicating a structured arrangement influenced by the pyridine and triazine components (Dolzhenko et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to various transformations and the formation of new derivatives. The interaction of cyano-triazines with heterocyclic amines under solvent-free conditions has been studied, revealing the stability of the methylsulfanyl group and the potential for ipso-substitution reactions (Shtaitz et al., 2023).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of derivatives of s-triazine, including compounds structurally related to 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine, for use as antimicrobial agents. These derivatives have shown effectiveness against both Gram-positive and Gram-negative bacterial strains, highlighting their potential in antimicrobial therapy. The compounds were characterized through various analytical methods, confirming their proposed structures and antimicrobial efficacy Malik & Patel, 2017.

Chemical Reactions and Mechanisms

The amination of triazine derivatives, including those similar to the chemical , has been explored to understand their chemical behavior and reaction mechanisms. Studies have indicated that the amination process for certain triazine derivatives can proceed through an SN (ANRORC) mechanism, providing insights into the reactivity and potential applications of these compounds in chemical synthesis Simig, Plas, & Landheer, 2010.

Synthetic Approaches and Applications

Research into pyridyl-substituted 1,3,5-triazines has developed methods for their synthesis, demonstrating the versatility of triazine derivatives in organic synthesis. These methods enable the production of triazine compounds with potential applications across various fields, including materials science and pharmaceuticals. The research presents a one-step cyclocondensation process as an efficient route to such derivatives, highlighting the broad applicability and potential of triazine-based compounds Le Falher et al., 2014.

Crystal Structure Analysis

The detailed crystal structure analysis of triazine derivatives offers insight into their molecular configurations, which is crucial for understanding their reactivity, physical properties, and potential applications in materials science. Such studies contribute to the fundamental knowledge required to design triazine-based compounds with desired properties for specific applications Dolzhenko et al., 2011.

Biological Activity Screening

Triazine derivatives have been screened for biological activities, including antileukemic properties. The synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines and their evaluation as CGRP receptor antagonists exemplify the potential of triazine compounds in the development of new therapeutic agents. This research underscores the importance of triazine derivatives in medicinal chemistry and drug discovery Lim, Dolzhenko, & Dolzhenko, 2014.

Safety and Hazards

Orientations Futures

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the diverse biological activities of other triazine derivatives, “4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine” could be of interest in medicinal chemistry or materials science .

Propriétés

IUPAC Name |

4-methylsulfanyl-6-pyridin-4-yl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5S/c1-15-9-13-7(12-8(10)14-9)6-2-4-11-5-3-6/h2-5H,1H3,(H2,10,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDAEWQPJSGFPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381935 |

Source

|

| Record name | 4-(Methylsulfanyl)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine | |

CAS RN |

175204-63-4 |

Source

|

| Record name | 4-(Methylsulfanyl)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI)](/img/structure/B69541.png)

![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)

![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)